Sardomozide dihydrochloride (CGP 48664) is a potent, second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in the polyamine biosynthesis pathway essential for cell proliferation. Developed as a successor to first-generation inhibitors like methylglyoxal-bis(guanylhydrazone) (MGBG), Sardomozide offers significantly improved potency and target specificity. Provided as a dihydrochloride salt, this form ensures defined aqueous solubility, simplifying handling and formulation for both in vitro and in vivo research applications targeting dysregulated cell growth.
Substituting Sardomozide dihydrochloride with the first-generation SAMDC inhibitor, methylglyoxal-bis(guanylhydrazone) (MGBG), is inadvisable for reproducible, target-specific research. MGBG is significantly less potent and exhibits well-documented off-target mitochondrial toxicity, including inhibition of mitochondrial protein synthesis and Ca2+ fluxes, which can confound antiproliferative studies and introduce non-specific cellular stress. Sardomozide was specifically developed to provide potent SAMDC inhibition while displaying attenuated antimitochondrial activity, ensuring that observed effects are more directly attributable to the disruption of the polyamine pathway. Using MGBG introduces a critical experimental variable that complicates data interpretation and limits its utility in studies requiring precise mechanistic insights.
Sardomozide (CGP 48664) demonstrates nanomolar-level inhibition of S-adenosylmethionine decarboxylase (SAMDC), with a reported IC50 of 5 nM against the rat liver enzyme. This level of potency is a defining feature of its design as a second-generation inhibitor, representing a significant improvement over the first-generation compound MGBG, which is consistently described as less potent.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 5 nM (Sardomozide vs. Rat SAMDC) |
| Comparator Or Baseline | MGBG (consistently reported as less potent) |
| Quantified Difference | Orders of magnitude greater potency than first-generation alternatives. |
| Conditions | In vitro enzymatic assay against S-adenosylmethionine decarboxylase. |
The high potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and providing a clearer, more specific biological response.
A critical procurement differentiator for Sardomozide is its improved safety profile relative to MGBG. In contrast to MGBG, Sardomozide displays attenuated antimitochondrial activity, showing no effect on pyruvate oxidation or mitochondrial DNA levels at concentrations that effectively inhibit cell proliferation. Furthermore, Sardomozide shows high selectivity for SAMDC (IC50 = 5 nM) over other enzymes like diamine oxidase (IC50 = 4 µM), a selectivity factor of ~800-fold.
| Evidence Dimension | Mitochondrial Activity |
| Target Compound Data | No effect on pyruvate oxidation or mitochondrial DNA at antiproliferative concentrations. |
| Comparator Or Baseline | MGBG (known to be a primary mitochondrial target, inhibiting mitochondrial protein synthesis and function). |
| Quantified Difference | Qualitatively demonstrates a superior on-target profile by avoiding the key liability of the predecessor compound. |
| Conditions | L1210 cells treated under conditions that inhibit cell proliferation. |
This selectivity ensures that experimental outcomes are due to specific SAMDC inhibition, not confounding mitochondrial toxicity, leading to more reliable and interpretable data.
Sardomozide has demonstrated potent antitumor activity in multiple in vivo models, a critical validation for a compound intended for antiproliferative research. It has shown efficacy against syngeneic tumors (B16 melanoma and Lewis lung carcinoma) and human tumor xenografts on nude mice, including T-24 bladder carcinoma and SK MEL-24 melanoma. This performance in a whole-animal system confirms its bioavailability and activity at the organism level, a crucial data point for justifying its procurement for in vivo studies.
| Evidence Dimension | In Vivo Antitumor Efficacy |
| Target Compound Data | Effective in reducing tumor growth in multiple murine and human xenograft models. |
| Comparator Or Baseline | Baseline (untreated control groups in the same studies). |
| Quantified Difference | Statistically significant reduction in tumor growth. |
| Conditions | Syngeneic and nude mouse human tumor xenograft models. |
This provides confidence that the compound is not just active in vitro but is also effective and tolerated in a complex biological system, making it a viable tool for preclinical research.
The dihydrochloride salt form of Sardomozide provides a distinct handling and processability advantage. Technical datasheets confirm its solubility in water at 3.85 mg/mL (12.70 mM) and up to 8 mg/mL, facilitating the straightforward preparation of aqueous stock solutions for cell culture and other assays without requiring high concentrations of organic solvents like DMSO.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 3.85-8 mg/mL in H2O |
| Comparator Or Baseline | Free bases or other salts which may have lower aqueous solubility. |
| Quantified Difference | Provides a defined, usable aqueous solubility in the millimolar range. |
| Conditions | Solubility testing in H2O, may require warming or sonication. |
This simplifies experimental setup, reduces the confounding effects of solvents on cells, and improves reproducibility, making it a more practical choice for a wide range of laboratory workflows.
For researchers requiring potent, dose-dependent growth inhibition across a range of cancer cell types, Sardomozide is a primary choice. Its nanomolar enzymatic potency and sub-micromolar IC50 values in cell growth assays (0.1-3 µM) allow for effective pathway inhibition at concentrations that minimize off-target risks seen with less potent, first-generation alternatives.
When the research goal is to isolate the effects of polyamine depletion from other cellular stress pathways, Sardomozide is the appropriate tool. Its development specifically addressed the mitochondrial toxicity of MGBG, enabling clearer conclusions about the role of SAMDC in cell cycle progression, apoptosis, and metabolism.
For preclinical studies aiming to validate SAMDC as a therapeutic target, Sardomozide is a proven in vivo tool. Its demonstrated efficacy in reducing tumor growth in multiple xenograft models confirms its suitability for studies requiring a systemically administered, well-tolerated, and effective SAMDC inhibitor.
The confirmed aqueous solubility of the dihydrochloride salt makes Sardomozide well-suited for automated screening platforms and sensitive cell-based assays where minimizing organic solvent concentration is critical. This processability advantage simplifies formulation and improves the reliability of results.